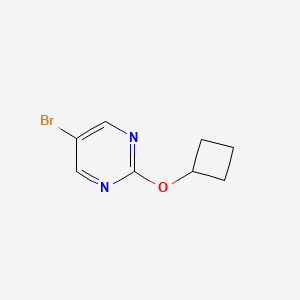

5-Bromo-2-cyclobutoxypyrimidine

Description

Contextualization within Pyrimidine (B1678525) Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental scaffold in organic and medicinal chemistry. chemimpex.commyuchem.com It is a constituent of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids. guidechem.com The electron-deficient nature of the pyrimidine ring influences its reactivity, making it a versatile building block in synthesis. myuchem.com The presence of the nitrogen atoms allows for various chemical modifications, enabling the creation of a diverse library of derivatives with a wide spectrum of biological activities. chemimpex.com

Significance of Brominated Heterocycles in Synthetic and Medicinal Chemistry

The introduction of a bromine atom onto a heterocyclic ring, as seen in 5-Bromopyrimidine (B23866), is a common strategy in synthetic and medicinal chemistry. chemimpex.com The bromine atom is a versatile functional group that can significantly alter the electronic properties of the parent molecule. guidechem.com Furthermore, brominated heterocycles are valuable intermediates in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. myuchem.comsigmaaldrich.com These reactions allow for the facile introduction of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures. From a medicinal chemistry perspective, the incorporation of bromine can enhance the biological activity of a compound, and in some cases, brominated pyrimidines have been investigated for their potential as mutagenic agents and in the development of antiviral and anticancer drugs. pnas.orgnih.gov

Rationale for Investigating Cyclobutoxy-Substituted Pyrimidine Derivatives

The cyclobutane (B1203170) motif, a four-membered carbocyclic ring, has seen increasing use in drug discovery and medicinal chemistry. openmedicinalchemistryjournal.com The inclusion of a cyclobutoxy group can impart unique conformational constraints and improve physicochemical properties of a molecule. Natural products containing cyclobutane rings have demonstrated a range of biological activities, including antimicrobial and antitumor effects. nih.govresearchgate.net In drug design, the cyclobutane ring can serve as a rigid scaffold, helping to orient other functional groups for optimal interaction with biological targets. The investigation of cyclobutoxy-substituted pyrimidine derivatives, therefore, is driven by the hypothesis that the combination of the pyrimidine core, the reactive bromine handle, and the unique properties of the cyclobutoxy group could lead to the discovery of novel compounds with significant potential in various research areas. researchgate.net

Chemical and Physical Properties of 5-Bromo-2-cyclobutoxypyrimidine

The specific properties of this compound are crucial for its application and handling in a research setting. Below is a table summarizing some of its key characteristics.

| Property | Value |

| CAS Number | 1260833-40-6 |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.07 g/mol |

| LogP | 2.25 |

| Heavy Atom Count | 12 |

| Rotatable Bond Count | 2 |

Note: The LogP, heavy atom count, and rotatable bond count are calculated values and may vary slightly depending on the prediction software used.

Synthesis and Reactivity

While specific, detailed research on the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be logically inferred from established reactions in pyrimidine chemistry. A plausible synthetic route would involve the nucleophilic aromatic substitution of a dihalopyrimidine with cyclobutanol (B46151).

For instance, starting with a readily available precursor like 5-bromo-2-chloropyrimidine (B32469), the cyclobutoxy group can be introduced via a Williamson ether synthesis-type reaction. This would typically involve the deprotonation of cyclobutanol with a suitable base, such as sodium hydride, to form the corresponding sodium cyclobutoxide. This alkoxide would then act as a nucleophile, displacing the chlorine atom at the 2-position of the pyrimidine ring.

The reactivity of this compound is largely dictated by the two functional handles present on the pyrimidine ring: the bromo substituent at the 5-position and the cyclobutoxy group at the 2-position. The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other moieties. myuchem.com This makes this compound a potentially valuable building block for the synthesis of more complex, substituted pyrimidines.

Potential Research Applications

Given the structural motifs present in this compound, it holds potential for investigation in several areas of chemical research, particularly in medicinal chemistry and materials science.

The 5-bromopyrimidine scaffold is a known pharmacophore in various biologically active compounds, including those with antiviral and anticancer properties. chemimpex.com The presence of the cyclobutoxy group could modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The unique conformational constraints imposed by the cyclobutane ring can influence binding to biological targets. openmedicinalchemistryjournal.com Therefore, derivatives of this compound could be synthesized and screened for a range of biological activities.

In the realm of materials science, pyrimidine-based compounds are explored for their electronic and photophysical properties. chemimpex.com The ability to functionalize the 5-position of the pyrimidine ring through the bromo substituent allows for the tuning of these properties, making derivatives of this compound potential candidates for the development of novel organic materials.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclobutyloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSFUHNWFXKNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Cyclobutoxypyrimidine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-bromo-2-cyclobutoxypyrimidine reveals two primary disconnection points. The first key disconnection is the C-O bond of the ether linkage, suggesting a precursor such as a 5-bromo-2-halopyrimidine and cyclobutanol (B46151). This approach falls under the category of nucleophilic aromatic substitution or, more specifically, a Williamson-type ether synthesis.

A second fundamental disconnection breaks down the pyrimidine (B1678525) ring itself. This suggests a de novo synthesis approach where the pyrimidine ring is constructed from acyclic precursors already bearing the necessary functionalities or precursors that can be easily functionalized.

Strategies for Pyrimidine Core Functionalization

The formation of the 5-bromo-2-substituted pyrimidine core can be achieved through two main strategies: building the ring from scratch (de novo synthesis) or modifying a pre-existing pyrimidine scaffold.

De Novo Synthesis of the Pyrimidine Ring

The de novo synthesis of pyrimidines offers a powerful method for creating substituted analogs by cyclizing smaller, readily available fragments. nih.gov One such approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.gov For the synthesis of a 5-bromo-2-substituted pyrimidine, a key starting material is 2-bromomalonaldehyde (B19672).

A patented one-step method describes the synthesis of 5-bromo-2-substituted pyrimidine compounds by reacting 2-bromomalonaldehyde with amidine compounds. google.com This process is advantageous due to its simplicity, the use of inexpensive and readily available starting materials, and its potential for scale-up in industrial settings. google.com The reaction is typically carried out in a protic acid solvent, such as acetic acid, and may be facilitated by the use of a molecular sieve. google.com

| Reactants | Conditions | Product |

| 2-Bromomalonaldehyde, Amidine | Protic acid (e.g., acetic acid), 70-105°C | 5-Bromo-2-substituted pyrimidine |

This interactive table summarizes a de novo synthesis approach.

Modification of Pre-existing Pyrimidine Scaffolds

An alternative and widely used strategy is the modification of a pre-existing pyrimidine ring. This typically involves the synthesis of an intermediate like 5-bromo-2-chloropyrimidine (B32469), which can then undergo further reaction to introduce the cyclobutoxy group.

The synthesis of 5-bromo-2-chloropyrimidine often starts from 2-hydroxypyrimidine (B189755). A one-step method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide to yield 5-bromo-2-hydroxypyrimidine. google.compatsnap.com This intermediate is then chlorinated, commonly using phosphorus oxychloride (POCl₃) with an organic amine base like triethylamine, to produce 5-bromo-2-chloropyrimidine. google.comchemicalbook.com This two-step process simplifies the production and improves the utilization of bromine compared to traditional bromination methods. google.com

Another approach to functionalize the pyrimidine ring is through regioselective lithiation followed by substitution. nih.gov This method allows for the introduction of various substituents at specific positions on the pyrimidine ring. nih.gov

Introduction of the Cyclobutoxy Moiety

The final key step in the synthesis of this compound is the formation of the ether linkage between the pyrimidine ring and the cyclobutyl group.

Etherification Reactions for O-Cyclobutyl Linkage Formation

The most common method for forming the aryl ether linkage is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring by an alkoxide. libretexts.org In this specific synthesis, the sodium or potassium salt of cyclobutanol (cyclobutoxide) would be reacted with a 5-bromo-2-halopyrimidine, such as 5-bromo-2-chloropyrimidine.

The reaction is an SN2 type, where the alkoxide attacks the carbon atom bearing the leaving group (the halogen). masterorganicchemistry.comlibretexts.org The efficiency of the Williamson ether synthesis is highest with primary alkyl halides; however, in this case, the electrophile is an activated aryl halide, which is amenable to nucleophilic aromatic substitution. masterorganicchemistry.com

Optimization of Reaction Conditions for Cyclobutanol Reactivity

For the Williamson ether synthesis to be successful, the alcohol must be converted to its more nucleophilic conjugate base, the alkoxide. khanacademy.org This is typically achieved by using a strong base such as sodium hydride (NaH) or potassium hydride (KH).

The choice of solvent is also critical. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. libretexts.org The reaction temperature can be adjusted to optimize the yield and minimize potential side reactions. An optimized protocol might involve the slow addition of the pre-formed cyclobutoxide to a solution of the 5-bromo-2-halopyrimidine. nih.gov

| Electrophile | Nucleophile | Base | Solvent | Product |

| 5-Bromo-2-chloropyrimidine | Cyclobutanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound |

This interactive table outlines the conditions for the Williamson ether synthesis.

Regioselective Bromination at the C5 Position of the Pyrimidine Ring

Electrophilic Bromination Reagents and Reaction Mechanisms

A variety of electrophilic brominating agents have been successfully employed for the C5-bromination of pyrimidine derivatives. Commonly used reagents include N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and elemental bromine (Br₂). mdpi.comnih.gov

The reaction mechanism proceeds via a classic electrophilic aromatic substitution pathway. The brominating agent generates a bromonium ion (Br⁺) or a polarized bromine species that is attacked by the electron-rich C5 position of the pyrimidine ring. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation at the C5 position by a base present in the reaction mixture restores the aromaticity of the pyrimidine ring, yielding the desired 5-bromo product.

The choice of solvent plays a crucial role in the reaction's success. Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and N,N-dimethylformamide (DMF) are frequently used. nih.gov In some instances, the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can enhance the electrophilicity of the brominating agent and accelerate the reaction. nih.gov

| Brominating Reagent | Typical Solvents | Additives/Conditions | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane, Acetonitrile | Radical initiator (e.g., AIBN) or light for radical mechanisms, but ionic mechanism predominates for aromatic bromination. | organic-chemistry.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Dichloromethane, Acetonitrile, DMF | Lewis acids (e.g., TMSOTf) can enhance reactivity. | nih.gov |

| Bromine (Br₂) | Acetic Acid, Water | Can require acidic or basic conditions to control reactivity. | google.com |

| Sodium Monobromoisocyanurate (SMBI) | Aqueous Acetonitrile | Used in the presence of sodium azide. | mdpi.com |

Halogenation in the Presence of Sensitive Functional Groups

The 2-cyclobutoxy group is a key feature of the target molecule. As an ether linkage, it is generally stable under many reaction conditions. However, strong acids or certain Lewis acids used in some bromination protocols could potentially lead to cleavage of the ether bond. Therefore, reaction conditions must be carefully chosen to ensure the integrity of this functional group.

The use of milder brominating agents like NBS or DBH at or below room temperature is generally preferred to minimize side reactions. nih.govorganic-chemistry.org The stability of the cyclobutyl ether under these conditions is a critical factor. While direct studies on 2-cyclobutoxypyrimidine (B2958239) are limited, related studies on the bromination of nucleosides, which contain sensitive sugar moieties with ether linkages, demonstrate that selective C5-bromination can be achieved without affecting these groups by using reagents like DBH in aprotic solvents. nih.gov

Strategies for Controlling Bromination Selectivity

The inherent electronic nature of the pyrimidine ring, with the electron-donating effect of the 2-cyclobutoxy group, strongly directs the electrophilic bromination to the C5 position. The alkoxy group at C2 increases the electron density of the ring, particularly at the C5 position, making it the most nucleophilic center.

To further ensure high regioselectivity and prevent potential side reactions, such as bromination at other positions or over-bromination, several strategies can be employed:

Controlled Stoichiometry: Using a slight excess or stoichiometric amount of the brominating agent helps to avoid the formation of di-brominated products.

Temperature Control: Running the reaction at low temperatures can increase selectivity by favoring the kinetically controlled product.

Choice of Brominating Agent: As mentioned, milder reagents like NBS are often more selective than the more reactive elemental bromine.

pH Control: In aqueous media, the pH can influence the reactivity of both the substrate and the brominating agent, and its control can be a tool for enhancing selectivity.

Development of Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.

A convergent synthesis would involve the separate synthesis of two key fragments, which are then combined in a late-stage step to form the final product. For this compound, a plausible convergent approach would be:

Fragment A Synthesis: Preparation of 2,5-dibromopyrimidine (B1337857). This can be achieved through various methods, including the direct bromination of pyrimidine. google.com

Fragment B Synthesis: Generation of sodium or potassium cyclobutoxide from cyclobutanol.

Coupling: Nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyrimidine and the cyclobutoxide. The greater reactivity of the C2-bromo substituent towards nucleophilic attack compared to the C5-bromo substituent would selectively yield this compound.

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. wikipedia.org In the context of this compound, a divergent approach could begin with a readily available pyrimidine derivative:

Starting Material: 2-Chloropyrimidine (B141910) is a commercially available and versatile starting material.

Introduction of the Cyclobutoxy Group: Reaction of 2-chloropyrimidine with cyclobutanol in the presence of a base (e.g., sodium hydride) affords 2-cyclobutoxypyrimidine.

Regioselective Bromination: The subsequent C5-bromination of 2-cyclobutoxypyrimidine, as detailed in section 2.4, yields the final product. This intermediate, 2-cyclobutoxypyrimidine, could also be used to synthesize other C5-substituted analogs, highlighting the divergent nature of this route.

Scalable Synthesis and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces several critical considerations to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, a key step amenable to scale-up is the bromination of 2-cyclobutoxypyrimidine. Patents for the synthesis of related 5-halopyrimidines provide valuable insights into scalable processes. patsnap.comgoogle.com

Key process chemistry considerations include:

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Cyclobutoxypyrimidine

Reactivity of the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms, which are generally less basic than the nitrogen in pyridine. The pKa value for a protonated pyrimidine is approximately 1.23, compared to 5.30 for pyridine wikipedia.org. This reduced basicity is due to the electron-withdrawing effect of the second nitrogen atom. In 5-Bromo-2-cyclobutoxypyrimidine, this inherent reactivity is further modulated by the electronic effects of its substituents. The 2-cyclobutoxy group is an electron-donating group, which can slightly increase the electron density and basicity of the ring nitrogens. Conversely, the 5-bromo substituent is an electron-withdrawing group.

Electrophilic attack, such as protonation, is expected to occur at one of the nitrogen atoms wikipedia.org. N-alkylation and N-oxidation are generally more difficult compared to pyridine wikipedia.org. While specific studies on the nitrogen reactivity of this compound are not prevalent, the general behavior of the pyrimidine core suggests that these atoms can act as ligands for metal catalysts or be protonated under acidic conditions, potentially influencing the molecule's role in subsequent synthetic steps.

Transformations of the Bromine Substituent

The bromine atom at the C5 position is the most versatile handle for the derivatization of the this compound core. The C5 position in pyrimidines is less electron-deficient than the C2, C4, and C6 positions, making the bromo-substituent at this position stable yet highly amenable to transition-metal-catalyzed cross-coupling reactions wikipedia.org.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is a widely used method for creating biaryl structures due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov. For a substrate like this compound, a Suzuki reaction with an arylboronic acid would yield a 5-aryl-2-cyclobutoxypyrimidine derivative. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Na₂CO₃. mdpi.com. The reactivity of halogenated pyrimidines in Suzuki couplings is well-established, making this a highly feasible pathway for derivatization mdpi.comresearchgate.net.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to arylalkynes and conjugated enynes libretexts.org. For this compound, a Sonogashira coupling with a terminal alkyne would produce a 5-alkynyl-2-cyclobutoxypyrimidine. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base libretexts.org. This method has been successfully applied to various brominated heterocycles, including pyrimidines researchgate.net.

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organotin compound (organostannane) organic-chemistry.orglibretexts.org. This method is known for its tolerance of a wide variety of functional groups libretexts.org. The reaction of this compound with an organostannane, catalyzed by a palladium complex, would result in the substitution of the bromine atom with the organic group from the tin reagent wikipedia.org. While effective, the toxicity of the organotin reagents and byproducts is a significant drawback organic-chemistry.orgwikipedia.org.

| Reaction | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Vinyl-2-cyclobutoxypyrimidine |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | 5-Alkynyl-2-cyclobutoxypyrimidine |

| Stille | Organostannane (R-SnR'₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 5-R-2-cyclobutoxypyrimidine |

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Etherification)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine wikipedia.orgorganic-chemistry.org. Applying this reaction to this compound with a primary or secondary amine would yield the corresponding 5-amino-2-cyclobutoxypyrimidine derivative. The development of various generations of catalyst systems, often involving sterically hindered phosphine ligands, has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under mild conditions wikipedia.orgnih.gov. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination wikipedia.org.

Etherification: Analogous to C-N bond formation, palladium-catalyzed methods can also be used to form C-O bonds, creating diaryl ethers or aryl-alkyl ethers. While less common than amination, this transformation could potentially be used to couple this compound with a phenol or an alcohol to form a new ether linkage at the C5 position.

| Reaction | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd catalyst, Phosphine Ligand, Base | N-substituted-5-amino-2-cyclobutoxypyrimidine |

| Buchwald-Hartwig Etherification | Alcohol or Phenol | Pd catalyst, Ligand, Base | 5-Alkoxy/Aryloxy-2-cyclobutoxypyrimidine |

Reductive Debromination and Hydrogenation Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C) or using hydride reagents. This transformation is useful for synthesizing the corresponding debrominated 2-cyclobutoxypyrimidine (B2958239) scaffold or for selectively removing a bromine atom in the presence of other functional groups. Hydrogenation can also, under more forcing conditions, lead to the saturation of the pyrimidine ring itself, yielding a tetrahydropyrimidine derivative wikipedia.org.

Reactions Involving the Cyclobutoxy Group

Stability and Cleavage Reactions of the Ether Linkage

The 2-cyclobutoxypyrimidine moiety features an ether linkage (C-O-C). Aryl ethers are generally stable under a wide range of reaction conditions, including many of the cross-coupling reactions mentioned above. However, this ether bond can be cleaved under specific, typically harsh, conditions.

Cleavage of aryl ethers is most commonly accomplished using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). Such a reaction on this compound would likely lead to the formation of 5-Bromo-2-hydroxypyrimidine and a cyclobutyl halide. The stability of the cyclobutoxy group is an important consideration in multi-step syntheses, as protecting it from cleavage may be necessary if strongly acidic conditions are required for other transformations.

Potential Ring-Opening or Rearrangement of the Cyclobutane (B1203170) Moiety

The cyclobutane ring, characterized by significant ring strain, is a key feature influencing the reactivity of this compound. baranlab.org This inherent strain makes the four-membered ring susceptible to reactions that lead to a more stable, open-chain or expanded-ring structure. While specific studies on this compound are not prevalent, the reactivity can be inferred from the known behavior of cyclobutane derivatives.

Under catalytic hydrogenation conditions, typically employing catalysts like nickel or platinum, the cyclobutane ring can undergo cleavage to form the corresponding n-butyl chain. pharmaguideline.com Similarly, addition reactions with halogens, such as bromine or chlorine, can proceed via ring-opening, especially under conditions that favor radical or ionic mechanisms. pharmaguideline.com

The pyrimidine ring's electronic nature can also influence the cyclobutane's stability. In systems known as donor-acceptor (D-A) cyclobutanes, the presence of strong electron-withdrawing groups can facilitate ring-opening upon reaction with nucleophiles. acs.org In the case of this compound, the electron-deficient pyrimidine core could potentially act as the acceptor, predisposing the cyclobutoxy group to nucleophilic attack that results in ring cleavage. For instance, reaction with strong acids could protonate the pyrimidine ring, enhancing its electron-withdrawing character and promoting a ring-opening cascade.

Table 1: Potential Ring-Opening Reactions of the Cyclobutane Moiety

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst | 5-Bromo-2-(n-butoxy)pyrimidine |

| Halogenation | Br₂ or Cl₂, CCl₄ | Acyclic bromo-alkoxy pyrimidine derivative |

Functionalization and Derivatization of the Cyclobutane Ring

Beyond ring-opening, the cyclobutane moiety itself can be a scaffold for further chemical modification. Modern synthetic methods, particularly those involving C–H functionalization, offer pathways to introduce new substituents onto the cyclobutane ring without cleaving it. nih.govacs.org These reactions often rely on directing groups to control regioselectivity. In this compound, the ether oxygen or the pyrimidine nitrogen atoms could potentially direct metal catalysts to activate specific C–H bonds on the cyclobutane ring for arylation, alkylation, or olefination. acs.org

Such transformations typically employ transition metal catalysts, for example, palladium, rhodium, or copper, to facilitate the controlled installation of aryl or other functional groups. nih.gov This approach allows for the creation of a library of analogues with diverse substituents on the cyclobutane portion, which can be instrumental in fields like medicinal chemistry for structure-activity relationship studies. The α-position to the ether linkage is a likely site for such functionalization due to potential electronic activation and directing effects.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine core of this compound is an electron-deficient aromatic system, which governs its behavior in substitution reactions. This electronic character makes the ring generally resistant to classical electrophilic aromatic substitution (SEAr) but highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org

Electrophilic Aromatic Substitution (SEAr): Due to the deactivating effect of the two nitrogen atoms, SEAr on the pyrimidine ring is challenging. However, studies on the related compound 5-bromopyrimidine (B23866) have shown that it can undergo a Friedel–Crafts-type alkylation with electron-rich arenes in the presence of a strong Brønsted acid. researchgate.netnih.gov In this reaction, the pyrimidine ring is protonated, which further increases its electrophilicity, allowing it to be attacked by a nucleophilic arene. nih.gov By analogy, this compound could react at the C-4 or C-6 positions, which are most activated for such an attack. The cyclobutoxy group at C-2 is an activating group, but its influence may be overcome by the strong deactivating effect of the ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly amenable to SNAr. nih.gov In this compound, the most likely sites for nucleophilic attack are the unsubstituted C-4 and C-6 positions through a process known as vicarious nucleophilic substitution of hydrogen (VNS). ossila.com This type of reaction allows for the introduction of various nucleophiles at positions activated by the ring nitrogens.

While the bromine at C-5 is on an electron-rich position relative to the nitrogens, it can be substituted via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are common for aryl halides. ossila.com The cyclobutoxy group at C-2 is generally a poor leaving group for SNAr compared to a halogen but can be displaced under harsh conditions.

Table 2: Potential Aromatic Substitution Reactions on the Pyrimidine Core

| Position | Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|---|

| C-4 / C-6 | Electrophilic Alkylation (SEAr-like) | Electron-rich arene, strong acid (e.g., PPA) | 4/6-Aryl-5-bromo-2-cyclobutoxypyrimidine |

| C-4 / C-6 | Vicarious Nucleophilic Substitution (VNS) | Organolithium reagents, carbanions | 4/6-Substituted-5-bromo-2-cyclobutoxypyrimidine |

| C-5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-cyclobutoxypyrimidine |

| C-5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | 5-Alkynyl-2-cyclobutoxypyrimidine |

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov this compound is a versatile building block for such reactions due to its multiple reactive handles.

The bromine atom at the C-5 position is particularly useful, allowing the molecule to be incorporated into MCRs that involve a palladium-catalyzed cross-coupling step. For instance, a sequence could be designed where a Sonogashira coupling with a terminal alkyne is followed by an in-situ cycloaddition or cyclization with other components. This strategy allows for the rapid assembly of complex heterocyclic systems fused to the pyrimidine core.

An example of a hypothetical MCR could involve the following:

Component A: this compound

Component B: A terminal alkyne (e.g., phenylacetylene)

Component C: A nitrogen-based nucleophile (e.g., an azide or amine)

In a one-pot procedure, a Sonogashira coupling between A and B would form a 5-alkynylpyrimidine intermediate. This intermediate could then undergo a subsequent reaction with component C, such as a [3+2] cycloaddition with an azide to form a triazole ring, or a conjugate addition of an amine followed by cyclization, to yield a highly functionalized, polycyclic molecule. The versatility of the pyrimidine scaffold and the reactivity of the C-5 bromine position make this compound a promising substrate for the discovery of novel molecular architectures through MCRs. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromopyrimidine |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Cyclobutoxypyrimidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the constitution of 5-Bromo-2-cyclobutoxypyrimidine.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling network within the cyclobutoxy ring. A clear cross-peak is expected between the methine proton (H1') and the adjacent methylene (B1212753) protons (H2'/H4'), and further correlations between the different methylene protons of the cyclobutyl ring, confirming their connectivity. The pyrimidine (B1678525) protons (H4/H6) would not show any COSY correlations as they are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. The HSQC spectrum would confirm the assignments made in the 1D spectra, for instance, linking the singlet at δ 8.62 to the pyrimidine carbon at δ 159.1, and the methine proton at δ 5.51 to the carbon at δ 76.5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for this compound include:

The pyrimidine protons (H4/H6) showing correlations to carbons C2, C5, and C4/C6.

The methine proton of the cyclobutoxy group (H1') showing a crucial correlation to the C2 carbon of the pyrimidine ring, confirming the ether linkage.

Protons of the cyclobutoxy group showing correlations to other carbons within the ring, further solidifying its structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. A significant Nuclear Overhauser Effect would be expected between the methine proton (H1') of the cyclobutoxy group and the H6 proton of the pyrimidine ring. This observation would provide definitive proof of the connectivity and conformation of the substituent relative to the pyrimidine core.

Table 2: Key Predicted 2D NMR Correlations for this compound (Predicted data based on spectroscopic principles)

| 2D Experiment | Proton (δ ppm) | Correlated Nucleus (δ ppm) | Information Gained |

| COSY | 5.51 (H1') | 2.50 (H2'/H4') | Connectivity within the cyclobutoxy group |

| HSQC | 8.62 (H4/H6) | 159.1 (C4/C6) | Direct C-H bond assignment |

| HSQC | 5.51 (H1') | 76.5 (C1') | Direct C-H bond assignment |

| HMBC | 5.51 (H1') | 166.2 (C2) | Confirms C-O-C ether linkage |

| HMBC | 8.62 (H4/H6) | 109.3 (C5), 166.2 (C2) | Confirms pyrimidine ring structure |

| NOESY | 5.51 (H1') | 8.62 (H6) | Spatial proximity of cyclobutoxy and pyrimidine rings |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₈H₉BrN₂O), the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS would confirm the calculated exact mass, providing strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways are expected:

Loss of the cyclobutoxy radical: Cleavage of the C-O bond would result in a prominent fragment corresponding to the 5-bromopyrimidin-2-ol cation.

Fragmentation of the cyclobutyl ring: A common fragmentation pathway for cyclobutyl ethers is the loss of ethene (C₂H₄), leading to a fragment ion containing a vinyl ether moiety.

Fragmentation of the pyrimidine ring: Subsequent fragmentation of the pyrimidine-containing ions can occur through various ring-opening and rearrangement pathways.

Table 3: Predicted Mass Spectrometry Data for this compound (Predicted data based on fragmentation principles)

| m/z (Predicted) | Ion Formula | Description |

| 229.99/231.99 | [C₈H₉BrN₂O]⁺ | Molecular ion ([M]⁺, [M+2]⁺) |

| 172.95/174.95 | [C₄H₂BrN₂O]⁺ | Loss of cyclobutene (B1205218) (C₄H₆) |

| 158.94/160.94 | [C₄H₃BrN₂]⁺ | Loss of cyclobutanone (B123998) (C₄H₆O) |

| 79/81 | [Br]⁺ | Bromine cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The power of IR spectroscopy lies in the observation that different functional groups have characteristic absorption frequencies. pressbooks.pub

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclobutoxy group are expected just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the region of 1600-1450 cm⁻¹. These bands are characteristic of aromatic heterocyclic systems.

C-O stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the ether linkage is expected in the range of 1250-1200 cm⁻¹. The symmetric stretching is expected around 1050-1000 cm⁻¹.

C-Br stretching: The vibration of the C-Br bond is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The fingerprint region is often complex but provides a unique pattern for the molecule. libretexts.org

Table 4: Predicted Characteristic IR Absorption Bands for this compound (Predicted data based on spectroscopic principles)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic (Pyrimidine) |

| 2980-2850 | Medium | C-H stretch | Aliphatic (Cyclobutoxy) |

| 1580-1550 | Strong | C=N stretch | Pyrimidine Ring |

| 1500-1450 | Medium | C=C stretch | Pyrimidine Ring |

| 1240 | Strong | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| 1030 | Medium | Symmetric C-O-C stretch | Aryl-alkyl ether |

| ~550 | Medium-Weak | C-Br stretch | Bromo-aromatic |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the absolute spatial arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal evidence of a molecule's structure, including bond lengths, bond angles, and torsional angles, which collectively define its conformation. For pyrimidine derivatives, understanding the solid-state structure is crucial as intermolecular interactions in the crystal lattice can reveal key features relevant to their biological activity and material properties.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined.

In the study of pyrimidine analogues, such as diarylpyrimidine (DAPY) derivatives, X-ray crystallography has been instrumental. acs.org For instance, in the structural elucidation of novel halomethylene-linked biphenyl-diarylpyrimidines, X-ray analysis of a single crystal unequivocally assigned the absolute configurations of the resolved enantiomers. acs.org This level of detail is paramount for understanding structure-activity relationships, where even minor conformational changes can significantly impact biological efficacy.

While specific crystallographic data for this compound is not publicly available, the analysis of related pyrimidine structures provides a clear framework for what such an investigation would entail. For example, the crystallographic analysis of 5-Bromo-2-iodopyrimidine revealed that the entire molecule is located on a crystallographic mirror plane. researchgate.net Studies on more complex pyrimidine-containing compounds, such as inhibitors for the SARS-CoV-2 main protease, demonstrate how X-ray crystallography can reveal detailed binding poses and covalent interactions with biological targets. nih.gov

A typical output of an X-ray crystallographic study includes the following parameters, illustrated here for a representative pyrimidine derivative.

Table 1: Illustrative Crystallographic Data for a Pyrimidine Analogue

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₂BrIN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.1410 (12) |

| b (Å) | 6.7890 (14) |

| c (Å) | 16.071 (3) |

| V (ų) | 670.0 (2) |

| Z (molecules/unit cell) | 4 |

| Resolution (Å) | 1.73 - 1.90 |

Note: Data is for 5-Bromo-2-iodopyrimidine and other representative structures to illustrate typical crystallographic parameters. researchgate.netnih.gov

This data allows for the complete reconstruction of the molecular geometry, providing a static snapshot of the molecule's preferred conformation in the solid state. This information is invaluable for computational modeling and understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence crystal packing and physical properties.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (if chiral centers are introduced)

When a molecule is chiral, meaning it is non-superimposable on its mirror image, it exists as a pair of enantiomers. wikipedia.org While enantiomers have identical physical properties like melting point and NMR spectra, they differ in their interaction with plane-polarized light. wikipedia.orgsemanticscholar.org Chiroptical spectroscopy techniques exploit this difference to determine the enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, and the absolute configuration (R or S) at the chiral center. wikipedia.orgresearchgate.net

The introduction of a chiral center into an analogue of this compound would necessitate such an analysis. This is particularly critical in medicinal chemistry, where the two enantiomers of a drug can have vastly different biological activities. spark904.nl

Key Chiroptical Techniques:

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques measure the rotation of plane-polarized light and the differential absorption of left and right circularly polarized light, respectively. The resulting spectra are unique for each enantiomer—equal in magnitude but opposite in sign. wikipedia.orgspark904.nl

Vibrational Circular Dichroism (VCD): An infrared-based technique, VCD measures the differential absorption of left and right circularly polarized IR radiation by a chiral molecule. spark904.nl It is a powerful method for determining the absolute configuration of molecules in solution, providing a valuable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. spark904.nl

In practice, after the synthesis of a chiral molecule, its enantiomers are often separated using techniques like supercritical fluid chromatography (SFC). acs.org The enantiomeric excess of the separated samples can be determined with high accuracy. acs.org For example, in the development of chiral diarylpyrimidine-based HIV-1 inhibitors, racemic compounds were resolved by SFC to yield enantiomers with excellent enantiomeric excess (>97%). acs.org

The absolute configuration is the definitive spatial arrangement of atoms. wikipedia.org While chiroptical methods provide spectral data, the absolute assignment of R or S configuration often requires calibration against a known standard or, most reliably, through X-ray crystallography of an enantiomerically pure crystal. wikipedia.orgspark904.nl Once the configuration of one enantiomer is determined by X-ray analysis, the chiroptical data can be used to confidently assign the configuration of the other and to analyze subsequent batches. acs.org

Table 2: Representative Data for Chiral Analogue Analysis

| Parameter | Method | Result | Reference |

|---|---|---|---|

| Enantiomeric Resolution | Supercritical Fluid Chromatography (SFC) | Successful separation of enantiomers | acs.org |

| Enantiomeric Excess (ee) | Supercritical Fluid Chromatography (SFC) | >97% for each enantiomer | acs.org |

| Optical Rotation | Polarimetry | [α]20D = (+) for one enantiomer, (-) for the other | acs.org |

This combination of chromatographic separation, spectroscopic analysis, and crystallographic confirmation provides a comprehensive and reliable characterization of chiral pyrimidine derivatives, which is essential for advancing their development in various scientific fields.

Computational Investigations of 5 Bromo 2 Cyclobutoxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-cyclobutoxypyrimidine, these methods can elucidate the effects of the bromo and cyclobutoxy substituents on the electronic nature of the pyrimidine (B1678525) core.

Density Functional Theory (DFT) Studies of Molecular Geometry, Orbitals, and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry of this compound. libretexts.org These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

The electronic properties can be further understood by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. wjarr.com For pyrimidine derivatives, these values are sensitive to the nature and position of substituents. wjarr.com

The molecular electrostatic potential (MEP) surface is another valuable output of DFT studies. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich (nucleophilic) sites, while the areas around the hydrogen atoms and the bromine atom would exhibit a more positive potential (electrophilic character).

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar pyrimidine derivatives, is presented below.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Polarity and intermolecular interactions |

Ab Initio Calculations for Benchmark Data

While DFT is a workhorse for many computational studies, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate benchmark data, albeit at a higher computational cost. These methods are valuable for validating the results obtained from DFT calculations and for providing a more refined understanding of the electronic structure, especially for systems where electron correlation effects are significant. For this compound, ab initio calculations could be used to obtain highly accurate geometric parameters and electronic energies, serving as a reference for more computationally efficient methods.

Conformational Analysis and Energy Landscapes of the Cyclobutoxy Moiety

The cyclobutoxy group attached to the pyrimidine ring is not rigid and can adopt various conformations. The puckering of the cyclobutane (B1203170) ring and the rotation around the C-O bond connecting it to the pyrimidine ring are the primary degrees of freedom.

A representative table summarizing the expected relative energies of different cyclobutoxy conformations is shown below.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | ~ 70 |

| Gauche | ± 60° | ~ 1.2 | ~ 30 |

Mechanistic Studies of Synthetic and Derivatization Reactions

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates.

Transition State Characterization and Reaction Pathway Elucidation

A key reaction for this compound is likely to be nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Computational methods can be used to model this reaction and elucidate its mechanism. The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry and vibrational frequencies of the transition state provide detailed information about the bond-breaking and bond-forming processes. libretexts.org For a nucleophilic substitution reaction, the transition state would show a partial bond between the incoming nucleophile and the carbon atom of the pyrimidine ring, and a partially broken bond between the carbon and the bromine atom.

Kinetic and Thermodynamic Parameters of Key Transformations

Once the reactants, products, and transition states for a reaction have been computationally identified, it is possible to calculate important kinetic and thermodynamic parameters. The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction. The reaction energy (ΔE_rxn), the energy difference between the products and the reactants, indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

These parameters can be calculated for various potential reactions of this compound, such as its derivatization through Suzuki or Stille coupling reactions at the C-Br position. Such computational predictions can guide synthetic chemists in choosing the most favorable reaction conditions.

A hypothetical table of calculated kinetic and thermodynamic data for a nucleophilic substitution reaction is provided below.

| Reaction Parameter | Calculated Value | Interpretation |

| Activation Energy (ΔE‡) | ~ 20-25 kcal/mol | Moderate reaction rate at elevated temperatures |

| Reaction Energy (ΔE_rxn) | ~ -10 kcal/mol | Exothermic and thermodynamically favorable |

Molecular Docking and Dynamics Simulations for Potential Receptor Interactions

As no specific research on this compound is available, this section remains unwritten. In a typical study, this section would detail the following:

Ligand-Protein Binding Mode Predictions

This subsection would theoretically present the results of molecular docking studies, which predict the preferred orientation of this compound when bound to a specific protein target. It would include:

Identification of Potential Protein Targets: A rationale for selecting specific receptors for the docking studies.

Docking Scores and Binding Affinities: Quantitative data predicting the strength of the interaction.

Visualization of Binding Poses: Images illustrating the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the protein's binding site.

A hypothetical data table might look like this:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein A | - | - | - |

| Protein B | - | - | - |

| Protein C | - | - | - |

| Data is hypothetical and for illustrative purposes only. |

Assessment of Molecular Recognition and Specificity

Following docking, molecular dynamics simulations would be discussed here to assess the stability and dynamics of the predicted binding mode. This would involve:

Root Mean Square Deviation (RMSD) Analysis: To evaluate the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF) Analysis: To identify flexible regions of the protein upon ligand binding.

Analysis of Intermolecular Interactions: A detailed look at the persistence of key interactions throughout the simulation.

A representative data table for this section could be:

| Simulation System | Average RMSD (Å) | Key Stable Interactions | Observations |

| Compound + Protein A | - | - | - |

| Compound + Protein B | - | - | - |

| Data is hypothetical and for illustrative purposes only. |

Until such research is conducted and published, a detailed and scientifically accurate article on the computational investigations of this compound cannot be generated.

Exploration of Biological Activity and Pharmacological Relevance of 5 Bromo 2 Cyclobutoxypyrimidine and Its Analogues

Design Principles for Biologically Active Pyrimidine (B1678525) Derivatives

The design of novel pyrimidine-based therapeutic agents is a highly rational process that leverages established medicinal chemistry principles. The pyrimidine core itself is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. The nitrogen atoms within the ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions with amino acid residues in target proteins.

The introduction of a bromine atom at the 5-position is a key design element. Halogens, and bromine in particular, can significantly influence a molecule's properties. The bromine atom can enhance lipophilicity, which may improve a compound's ability to cross cell membranes. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's binding site, thereby increasing binding affinity and potency.

The cyclobutoxy group at the 2-position serves to interact with hydrophobic pockets within the target protein. The size, shape, and conformational rigidity of this cycloalkoxy group are critical for achieving a precise fit. Compared to more flexible linear alkyl chains or larger cycloalkyl groups, the relatively constrained cyclobutoxy moiety can offer an optimal balance of hydrophobicity and steric bulk, leading to enhanced selectivity for the intended biological target.

In Vitro Biological Screening Platforms

Following the synthesis of pyrimidine derivatives like 5-Bromo-2-cyclobutoxypyrimidine, their biological effects are characterized using a suite of in vitro assays. These screening platforms are essential for determining a compound's potency, selectivity, and mechanism of action at a molecular and cellular level.

Enzyme Inhibition Assays for Specific Targets

Enzyme inhibition assays are fundamental for quantifying the ability of a compound to interfere with the function of a specific enzyme. Many pyrimidine derivatives are designed as inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in diseases such as cancer. The inhibitory activity is typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Assay Type | Principle | Endpoint Measured |

| Radiometric Assay | Measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. | Reduction in radiolabeled product. |

| TR-FRET Assay | Measures fluorescence resonance energy transfer between a labeled antibody and a phosphorylated substrate. | Decrease in FRET signal. |

| Luminescence Assay | Measures the amount of ATP remaining in a solution after a kinase reaction. | Increase in luminescent signal. |

Receptor Binding Studies and Ligand-Binding Affinity Profiling

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These studies are crucial for understanding how tightly a molecule binds to its target. A common technique is the competitive binding assay, where the test compound competes with a known, often radiolabeled, ligand for binding to the receptor. The affinity is typically reported as a dissociation constant (Kd) or an inhibition constant (Ki). Profiling a compound against a large panel of different receptors is a powerful method to assess its selectivity and identify potential off-target interactions that could lead to undesirable side effects.

Cell-Based Assays for Cellular Response and Pathway Modulation

While enzyme and receptor assays provide data on isolated targets, cell-based assays offer insights into a compound's effects within a living cell. These assays are critical for confirming that a compound can enter cells, engage its intended target, and produce the desired biological response. For example, cell proliferation assays (e.g., MTT, SRB) are used to measure the anti-proliferative effects of potential anti-cancer agents. Western blotting can be used to detect changes in the phosphorylation state of proteins within a specific signaling pathway, providing evidence of target engagement and pathway modulation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how systematic changes in a molecule's structure affect its biological activity. By synthesizing and testing a series of analogues of a lead compound like this compound, researchers can build a detailed understanding of the chemical features required for optimal potency and selectivity.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of a pyrimidine derivative can be dramatically altered by modifying the substituents at different positions on the ring.

The 5-Position: The halogen at the 5-position is a critical determinant of activity. SAR studies often involve evaluating a series of halogens (fluorine, chlorine, bromine, iodine) or other small groups. The optimal substituent will depend on the specific steric and electronic environment of the target's binding pocket. For instance, while bromine might be optimal for one target, a smaller chlorine atom or a hydrogen-bond-accepting cyano group might be preferred for another.

The 2-Position: The alkoxy group at the 2-position is key for interacting with a hydrophobic region of the binding site. SAR exploration at this position typically involves varying the size and nature of the alkyl or cycloalkyl group. The table below illustrates hypothetical SAR data for a kinase target, demonstrating how variations in the 2-position substituent can impact inhibitory potency.

| 2-Position Substituent | IC50 (nM) | Rationale for Activity Change |

| Methoxy | 500 | Small size may lead to weaker hydrophobic interactions. |

| Ethoxy | 250 | Increased hydrophobic contact improves potency. |

| Isopropoxy | 120 | Branched chain may provide a better fit in the pocket. |

| Cyclobutoxy | 50 | Rigid structure offers optimal fit and favorable interactions. |

| Cyclopentyloxy | 85 | Larger ring may introduce minor steric hindrance. |

| Cyclohexyloxy | 150 | Bulky group may be too large for the hydrophobic pocket. |

The 4- and 6-Positions: These positions on the pyrimidine ring provide further opportunities for modification. Introducing substituents such as amino or substituted amino groups at the 4-position can create new hydrogen bonding interactions with the target protein, often leading to a significant increase in potency. The strategic combination of optimized substituents at all positions is the ultimate goal of SAR studies, aiming to produce a highly potent and selective drug candidate.

Elucidation of Key Pharmacophoric Features and Steric Effects

The biological activity of pyrimidine derivatives is intricately linked to the nature and positioning of their substituents, which define the molecule's pharmacophoric features and steric interactions with biological targets. In the context of 2,5-disubstituted pyrimidines, the substituents at the C2 and C5 positions play a crucial role in determining their pharmacological profile.

The 5-position of the pyrimidine ring is a key site for modification. The presence of a bromine atom, as in this compound, significantly influences the molecule's electronic properties and potential for halogen bonding, a type of non-covalent interaction that can be critical for ligand-receptor binding. Structure-activity relationship (SAR) studies on various pyrimidine derivatives have consistently shown that the nature of the substituent at the 5-position can dramatically alter biological activity. For instance, in a series of L-oxathiolane-pyrimidine nucleosides evaluated for anti-HIV activity, the antiviral potency was found to vary significantly with different halogens at the C5 position, with the order of activity being iodo > bromo > chloro for some derivatives nih.gov. This highlights the sensitive dependence of biological activity on the specific halogen present.

The substituent at the 2-position, in this case, a cyclobutoxy group, is also a critical determinant of activity. The size, shape, and lipophilicity of the alkoxy group can influence how the molecule fits into the binding pocket of a target protein. The cyclobutyl group, being a somewhat rigid and non-planar cycloalkane, introduces specific steric constraints. Compared to a more flexible linear alkoxy chain or a smaller cyclopropyl (B3062369) group, the cyclobutoxy moiety will occupy a distinct volume and may orient the pyrimidine core in a specific manner within a binding site. This steric influence can be pivotal for achieving selective binding to a particular target.

Pharmacophore models for various classes of pyrimidine-based inhibitors often highlight the importance of a hydrogen bond acceptor (the nitrogen atoms in the pyrimidine ring), a hydrophobic region (the substituent at C2), and a feature at C5 that can range from a hydrogen bond donor/acceptor to a hydrophobic group. The interplay between the electronic effects of the 5-bromo substituent and the steric bulk of the 2-cyclobutoxy group is therefore central to defining the unique pharmacological properties of this compound and its analogues.

Mechanistic Investigations of Biological Action

Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. For this compound and its analogues, this involves identifying their molecular targets and characterizing the nature of their interactions with these targets.

Based on the activities of related pyrimidine derivatives, several putative molecular targets can be proposed for this compound.

Kinases: A vast number of kinase inhibitors are based on the pyrimidine scaffold. For example, various 5-bromo-pyrimidine derivatives have been synthesized and evaluated as tyrosine kinase inhibitors medchemexpress.com. The 2,5-disubstituted pyrimidine core can act as a scaffold to present substituents in a manner that allows for specific interactions within the ATP-binding pocket of kinases.

Viral Enzymes: As mentioned, pyrimidine nucleoside analogues have shown potent antiviral activity, particularly against HIV nih.gov. This activity is often mediated by the inhibition of viral enzymes such as reverse transcriptase or protease. Non-nucleoside pyrimidine derivatives have also been explored as antiviral agents.

Receptors: Certain pyrimidine derivatives have been identified as antagonists for chemokine receptors like CXCR2 nih.gov. These receptors are involved in inflammatory responses, suggesting a potential anti-inflammatory role for compounds like this compound.

Other Enzymes: Pyrimidine derivatives have been shown to inhibit a wide range of other enzymes, including those involved in cell cycle regulation and metabolic pathways.

The specific molecular target(s) of this compound would ultimately need to be determined through experimental screening and validation studies.

The interaction of a small molecule with its target can occur at the primary (orthosteric) binding site or at a secondary (allosteric) site. Allosteric modulators can offer advantages over traditional orthosteric ligands, such as greater specificity and a more nuanced regulation of protein function.

The pyrimidine scaffold is known to be a constituent of molecules that can act as allosteric modulators. The binding of a 2,5-disubstituted pyrimidine to an allosteric site can induce a conformational change in the target protein, thereby altering its activity. This can involve a combination of hydrophobic interactions, hydrogen bonds, and, in the case of this compound, potential halogen bonds. The cyclobutoxy group at the C2 position would likely engage in hydrophobic interactions within a binding pocket, while the pyrimidine nitrogens and the 5-bromo substituent could participate in more specific polar or halogen bonding interactions.

The precise nature of these binding interactions would dictate whether the compound acts as an agonist, antagonist, or modulator of the target's function. Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be invaluable in visualizing these interactions at an atomic level.

Analog Design and Synthesis for Optimized Biological Profiles

The discovery of a biologically active compound is often the starting point for a medicinal chemistry program aimed at designing and synthesizing analogues with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of this compound and its analogues can be approached through various established synthetic routes for 2,5-disubstituted pyrimidines. A common strategy involves the condensation of a suitable amidine with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis could start from 2-amino-5-bromopyrimidine, which can be subsequently modified at the 2-position. Alternatively, a precursor like 5-bromo-2-chloropyrimidine (B32469) can be used, where the chlorine atom is displaced by cyclobutanol (B46151) in a nucleophilic substitution reaction.

To explore the structure-activity relationships and optimize the biological profile, several modifications to the this compound scaffold can be envisioned:

Variation of the 5-Substituent: The bromine atom could be replaced with other halogens (F, Cl, I) to probe the effect of halogen size and electronegativity on activity. Other small substituents, such as cyano, nitro, or small alkyl groups, could also be introduced to explore different electronic and steric requirements at this position.

Modification of the 2-Alkoxy Group: The cyclobutoxy group could be replaced with other cyclic or acyclic alkoxy groups to investigate the impact of size, lipophilicity, and conformational flexibility. For example, comparing the activity of cyclopropyl, cyclopentyl, and cyclohexyl analogues would provide insight into the optimal ring size for the hydrophobic pocket of the target.

Introduction of Substituents on the Cycloalkyl Ring: Adding substituents to the cyclobutyl ring could introduce new points of interaction with the target and potentially enhance potency or selectivity.

Scaffold Hopping: The pyrimidine core could be replaced with other heterocyclic scaffolds to explore different geometries and hydrogen bonding patterns while retaining the key pharmacophoric elements.

Below is a table summarizing potential analogues and the rationale for their synthesis:

| Analogue Structure | Modification from this compound | Rationale for Synthesis |

| 5-Chloro-2-cyclobutoxypyrimidine | Replacement of Bromine with Chlorine | Investigate the effect of a smaller, more electronegative halogen on activity. |

| 5-Iodo-2-cyclobutoxypyrimidine | Replacement of Bromine with Iodine | Explore the potential for stronger halogen bonding and increased lipophilicity. |

| 5-Bromo-2-cyclopropoxypyrimidine | Change in cycloalkyl group size | Determine the influence of steric bulk at the 2-position. |

| 5-Bromo-2-cyclopentoxypyrimidine | Change in cycloalkyl group size | Assess the fit within a putative hydrophobic binding pocket. |

| 5-Cyano-2-cyclobutoxypyrimidine | Replacement of Bromine with a Cyano group | Introduce a potential hydrogen bond acceptor and alter electronic properties. |

Through iterative cycles of design, synthesis, and biological evaluation, it is possible to develop analogues of this compound with optimized pharmacological profiles, paving the way for potential therapeutic applications.

Future Perspectives and Emerging Applications of 5 Bromo 2 Cyclobutoxypyrimidine

Role in Advanced Materials Science and Polymer Chemistry

The development of new materials with tailored properties is a cornerstone of modern technology. Halogenated and alkoxy-substituted pyrimidines are known to be valuable precursors in the synthesis of functional polymers and advanced materials. The presence of both a bromine atom and a cyclobutoxy group on the pyrimidine (B1678525) ring of 5-Bromo-2-cyclobutoxypyrimidine offers multiple avenues for its integration into novel material architectures.

The bromine atom at the 5-position can serve as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This functionality is instrumental in the synthesis of conjugated polymers. These polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyrimidine ring itself can act as an electron-deficient unit within the polymer backbone, which is a desirable characteristic for creating materials with specific electronic properties. For instance, similar building blocks like 5-bromo-2-fluoropyrimidine (B1268855) are utilized in synthesizing push-pull molecules and linear macromolecules for electronic applications. ossila.com

The cyclobutoxy group at the 2-position can influence the physical properties of resulting polymers. This bulky, non-planar substituent can disrupt polymer chain packing, potentially leading to increased solubility and improved processability of the final material. Furthermore, the cyclobutyl moiety can enhance the thermal stability and chemical resistance of polymers, a known application of related compounds like 5-bromo-2-chloropyrimidine (B32469) in material science. chemimpex.com

Table 1: Potential Contributions of this compound in Polymer Science

| Structural Feature | Potential Role in Polymer Synthesis | Resulting Polymer Properties |

| 5-Bromo group | Site for cross-coupling reactions (e.g., Suzuki, Stille) | Formation of conjugated backbones for organic electronics |

| Pyrimidine core | Electron-deficient unit | Tailored electronic and optical properties |

| 2-Cyclobutoxy group | Steric hindrance | Improved solubility and processability |

| 2-Cyclobutoxy group | Aliphatic moiety | Enhanced thermal stability and chemical resistance |

Application as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making the compound a potential ligand for a variety of metal centers. The field of organometallic chemistry often utilizes nitrogen-containing heterocycles to construct catalysts for a wide range of chemical transformations.

The electronic properties of the pyrimidine ring, influenced by the electron-withdrawing bromine atom and the electron-donating cyclobutoxy group, can be fine-tuned to modulate the catalytic activity of a coordinated metal. This ability to tailor the electronic environment of the metal center is crucial for designing highly efficient and selective catalysts. For example, pyrimidine derivatives are known to be part of ligand systems for various catalytic reactions.

Furthermore, the bidentate nature of the pyrimidine ring (coordination through both nitrogen atoms) can lead to the formation of stable chelate complexes with metal ions. These stable complexes are often desirable in catalysis as they can prevent ligand dissociation and deactivation of the catalyst. The steric bulk of the cyclobutoxy group could also play a role in controlling the access of substrates to the metal center, thereby influencing the stereoselectivity of a catalytic reaction.

Potential in Probe Development for Chemical Biology Research

Chemical probes are essential tools for elucidating biological processes at the molecular level. The structural features of this compound make it an interesting candidate for the development of novel probes for chemical biology research. The pyrimidine scaffold is a common motif in many biologically active molecules, including nucleic acids and various enzyme inhibitors.

The bromine atom can be utilized for "tagging" the molecule. For instance, it can be replaced with a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling of target proteins. This versatility allows for the creation of a suite of probes for various applications, from imaging to target identification. The development of chemical probes to interrogate bromodomain biology, for example, highlights the importance of such tailored small molecules. nih.gov

The cyclobutoxy group can contribute to the binding affinity and selectivity of the probe for its biological target. By modifying the lipophilicity and steric profile of the molecule, the cyclobutoxy group can influence how the probe interacts with the binding pocket of a protein. The use of related 2-alkoxypyrimidines in medicinal chemistry suggests that this part of the molecule can be optimized to achieve desired biological activity and selectivity.

Development of Novel Synthetic Methodologies Inspired by this compound